2-(3-Chlorobenzoyl)furan
Description
2-(3-Chlorobenzoyl)furan is a heterocyclic organic compound featuring a furan ring substituted with a 3-chlorobenzoyl group at the 2-position. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry and pharmaceutical research. The compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions, where the chlorobenzoyl group is introduced to the furan backbone. Its applications span intermediates in drug development, agrochemicals, and materials science due to its reactivity and aromatic stability .
Properties
IUPAC Name |
(3-chlorophenyl)-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKYTHFHJACHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzoyl)furan typically involves the acylation of furan with 3-chlorobenzoyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
Furan+3-Chlorobenzoyl chlorideAlCl3this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorobenzoyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoylfuran derivatives.
Scientific Research Applications
Synthesis of 2-(3-Chlorobenzoyl)furan
The synthesis of this compound typically involves the reaction of furan derivatives with chlorobenzoyl compounds. Various synthetic methods have been explored, including:
- Condensation Reactions : Utilizing furan and chlorobenzoyl chloride under basic conditions to yield the desired product.
- Metal-Catalyzed Reactions : Employing palladium or other metal catalysts to facilitate the formation of carbon-carbon bonds between furan and aryl groups.
These methods contribute to the efficient production of this compound, which can then be modified for further applications.
Biological Activities
This compound has shown significant promise in various biological applications, particularly in antimicrobial and anticancer studies.
Antimicrobial Activity
Research indicates that derivatives of furan compounds exhibit notable antibacterial properties. For instance:
- Inhibition Studies : Compounds similar to this compound have been tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations (MIC values around 64 µg/mL) .
- Structure-Activity Relationship (SAR) : Modifications on the furan ring and substituents significantly influence antibacterial efficacy. For example, hydroxyl substitutions at specific positions enhance activity against resistant strains such as MRSA .
Anticancer Potential
The compound has been explored for its anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cell lines, with some showing IC50 values in the low micromolar range .
- Mechanistic Insights : The mechanism often involves the disruption of cell cycle progression and induction of oxidative stress in cancer cells, highlighting its potential as a chemotherapeutic agent .
Case Studies
Several studies illustrate the applications of this compound and its derivatives:
-
Antibacterial Activity Against MRSA :
- A series of benzofuran derivatives were synthesized and evaluated for their activity against MRSA. Compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts, indicating a clear relationship between structural modifications and biological efficacy .
-
Anticancer Activity :
- A study focused on synthesizing various benzofuran derivatives, including those based on this compound, revealed potent antiproliferative effects against breast cancer cell lines. The derivatives were found to inhibit cell growth significantly, with some showing selectivity towards cancerous cells over normal cells .
Mechanism of Action
The mechanism of action of 2-(3-Chlorobenzoyl)furan depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes and receptors. The chlorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to its biological effects. The furan ring can participate in electron-donating interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Effects
5-Bromo-2-(5-cyanobenzoxazol-2-yl)furan
This compound replaces the chlorobenzoyl group with a bromine atom and a cyanobenzoxazole moiety. The electron-withdrawing cyano group enhances electrophilic reactivity, contrasting with the electron-deficient 3-chlorobenzoyl group in 2-(3-Chlorobenzoyl)furan. Such substitutions influence aromatic interactions and metabolic stability .
2-[4-(6-Cyanobenzothiazol-2-yl)phenyl]-5-furancarbonitrile
Here, a benzothiazole ring replaces the benzoyl group, introducing sulfur-based resonance effects. The nitrile group at the furan’s 5-position increases dipole moments compared to this compound, affecting solubility and intermolecular interactions .
Spectroscopic and Crystallographic Properties
NMR and IR Data
- This compound :
IR peaks at 1657 cm⁻¹ (C=O stretch) and 3279 cm⁻¹ (N–H stretch in hydrazine derivatives) .
$^1$H NMR shows aromatic protons at 5.61–5.87 ppm, influenced by the chlorobenzoyl group’s electron-withdrawing effects . - Benzo[b]furan Derivatives :
X-ray data for 2-(4-chlorophenyl)-7-iodo-3-phenyl-1-benzo[b]furan (7c) reveal centroid–centroid distances of 3.684 Å between furan and benzene rings, indicating π-π stacking absent in this compound .
Dipole Moments and Conformations
Computational studies show that substituent position dictates conformational stability. For instance, N-(2'-furyl)-imidazole favors anti-conformations, while this compound’s syn-conformation is stabilized by intramolecular hydrogen bonding .
Toxicity and Environmental Impact
- 2-(3-Oxo-3-phenylprop-1-enyl)furan: A surrogate for furan toxicity, this compound has a HTFOEL (Human Transient Fetal Oral Exposure Limit) of 1 ppb, linked to hepatotoxicity in rodents.
Biological Activity
2-(3-Chlorobenzoyl)furan is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound contains a furan ring substituted with a chlorobenzoyl group, which enhances its chemical reactivity and biological activity. The presence of the chlorine atom in the benzoyl moiety contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chlorobenzoyl group can enhance binding affinity, while the furan ring may participate in electron-donating interactions that influence the compound's activity. This dual interaction mechanism suggests that this compound could serve as a pharmacophore in drug design, particularly for antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various microbial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways .
Anticancer Properties
Several studies have investigated the anticancer activity of this compound. Notably, it has shown promise in inhibiting the proliferation of cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways and molecular targets .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Metal-Free Synthesis : A one-flask method has been developed for synthesizing multi-substituted furans from readily available precursors. This method allows for efficient production while minimizing environmental impact .
- Traditional Organic Synthesis : Utilizing standard organic reactions such as Friedel-Crafts acylation can also yield this compound effectively.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated significant inhibition zones when tested against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.
- Anticancer Activity : In a comparative study, this compound was tested alongside other furan derivatives for their antiproliferative effects on cancer cell lines. The results showed that it outperformed several analogs in reducing cell viability, indicating strong anticancer potential .
Comparative Analysis with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| Benzofuran | Lacks chlorobenzoyl group | Less reactive; minimal biological activity |
| 2-(3-Bromobenzoyl)furan | Similar structure but with bromine | Altered reactivity; varying biological effects |
| 2-(3-Methylbenzoyl)furan | Contains methyl group instead of chlorine | Different chemical properties; varied activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
